3-Isobutyl-1H-pyrazole-5-carboxylic acid

Lipophilicity Drug Discovery SAR

3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS 890591-01-2, 0.25 hydrate) delivers LogP 2.26—substantially higher than 3-methyl (LogP ~0.42) or 3-ethyl (~0.53) analogues—making it the preferred scaffold for CNS-penetrant drug candidates and lipophilic agrochemicals. The branched isobutyl substituent introduces unique steric effects that alter binding-pocket interactions versus linear-chain derivatives, ensuring non-interchangeable SAR outcomes. Supplied at ≥95% purity with well-characterized hydrate stoichiometry for reproducible results. Ideal for fragment-based discovery, hit-to-lead optimization, and agrochemical lead generation.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 890591-01-2
Cat. No. B3295902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isobutyl-1H-pyrazole-5-carboxylic acid
CAS890591-01-2
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC(=NN1)C(=O)O
InChIInChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)
InChIKeyOCAWPZXEVMMJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isobutyl-1H-pyrazole-5-carboxylic Acid (CAS 890591-01-2) | Pyrazole Building Block for Drug Discovery


3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS 890591-01-2; also referenced as 92933-49-8) is a heterocyclic pyrazole derivative featuring a 3-isobutyl substituent and a 5-carboxylic acid group. With a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly in medicinal and agrochemical research [1]. Its pyrazole core offers structural rigidity, while the carboxylic acid group provides a reactive site for further derivatization such as amide formation or esterification [2]. The compound is typically supplied as a solid with a purity of 95% and is often associated with 0.25 equivalents of water .

Why Generic Substitution of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid Fails


While pyrazole-5-carboxylic acids with different 3-alkyl substituents may appear structurally similar, their physicochemical and biological properties diverge significantly due to variations in lipophilicity, steric bulk, and electronic effects. The 3-isobutyl group in this compound imparts a distinct LogP value of 2.26 , which is substantially higher than that of 3-methyl (LogP ~0.42) [1] or 3-ethyl (LogP ~0.53) [2] analogues. This difference in partition coefficient directly influences membrane permeability, solubility, and target engagement in biological assays. Additionally, the branched isobutyl chain introduces specific steric hindrance that can alter binding pocket interactions compared to linear alkyl chains or smaller substituents . Consequently, substituting 3-isobutyl-1H-pyrazole-5-carboxylic acid with a less lipophilic or differently shaped analogue cannot be assumed to yield comparable results in structure-activity relationship (SAR) studies or synthetic applications.

Quantitative Differentiation of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid vs. Close Analogues


Elevated Lipophilicity (LogP = 2.26) Compared to 3-Methyl, Ethyl, Propyl, and Isopropyl Analogues

3-Isobutyl-1H-pyrazole-5-carboxylic acid exhibits a LogP value of 2.26, which is substantially higher than that of 3-methyl (LogP = 0.42) [1], 3-ethyl (LogP = 0.53) [2], 3-propyl (LogP = 1.06) [3], and 3-isopropyl (LogP = 1.2) [4] analogues. It is also moderately higher than the 3-tert-butyl derivative (LogP = 2.13) . This elevated lipophilicity enhances membrane permeability and may improve bioavailability in drug discovery campaigns.

Lipophilicity Drug Discovery SAR

Intermediate Molecular Weight (168.19) Balances Permeability and Solubility

With a molecular weight of 168.19 g/mol, 3-isobutyl-1H-pyrazole-5-carboxylic acid occupies a middle ground between smaller analogues such as 3-methyl (126.11 g/mol) [1] and 3-ethyl (140.14 g/mol) and larger derivatives like 3-propyl (154.17 g/mol) [2] or 3-tert-butyl (168.19 g/mol) . This weight falls within the favorable range for oral drug-likeness (Rule of Five: MW < 500) while providing sufficient size for productive target interactions.

Molecular Weight Drug-likeness Permeability

Consistent 95% Purity Specification Across Multiple Vendors

Commercial sources of 3-isobutyl-1H-pyrazole-5-carboxylic acid consistently specify a minimum purity of 95% . This level is comparable to the purity typically offered for close analogues such as 3-methyl-1H-pyrazole-5-carboxylic acid (98% HPLC) [1] and 3-isopropyl-1H-pyrazole-5-carboxylic acid (95%) . The availability of a uniform purity standard facilitates reproducible synthesis and SAR studies without the need for additional purification.

Purity Quality Control Procurement

Hydrate Form (0.25H₂O) Influences Storage and Handling

The compound is frequently supplied as the 0.25 hydrate (SALTDATA: 0.25H₂O) . In contrast, many 3-alkyl-1H-pyrazole-5-carboxylic acid analogues (e.g., 3-methyl, 3-ethyl, 3-propyl) are typically provided in anhydrous form [1][2]. The presence of bound water can affect long-term stability, hygroscopicity, and the need for specific storage conditions (e.g., 2-8°C).

Salt Form Stability Storage

Predicted Boiling Point (376.2°C) Differentiates from Closely Related Analogues

The predicted boiling point of 3-isobutyl-1H-pyrazole-5-carboxylic acid is 376.2 ± 30.0 °C at 760 mmHg . This value is lower than that of 3-methyl (388.8 °C) and 3-ethyl (385.5 °C) analogues but higher than 3-isopropyl (357.8 °C) [1] and 3-propyl (383.1 °C) [2]. Such differences in volatility can impact purification methods (e.g., distillation) and thermal stability assessments.

Boiling Point Physicochemical Properties Purification

Rotatable Bond Count (3) Impacts Conformational Flexibility

3-Isobutyl-1H-pyrazole-5-carboxylic acid contains 3 rotatable bonds , a number that balances conformational flexibility with rigidity. This count is identical to that of the 3-tert-butyl analogue (2 rotatable bonds) but higher than 3-methyl (1 rotatable bond) [1] and 3-ethyl (2 rotatable bonds) [2] derivatives. Increased rotational freedom can influence entropy-driven binding and molecular recognition.

Conformational Flexibility Molecular Dynamics SAR

Optimal Research and Industrial Applications for 3-Isobutyl-1H-pyrazole-5-carboxylic Acid


Medicinal Chemistry: Optimizing Lipophilicity in Lead Compounds

The elevated LogP (2.26) of 3-isobutyl-1H-pyrazole-5-carboxylic acid makes it a preferred building block when designing drug candidates requiring enhanced membrane permeability or CNS penetration . Its intermediate molecular weight and balanced rotatable bond count further support its use in fragment-based drug discovery and hit-to-lead optimization programs.

Synthetic Chemistry: Versatile Intermediate for Amide and Ester Derivatives

The carboxylic acid group readily undergoes amidation or esterification, enabling the synthesis of diverse pyrazole-based compounds [1]. The 0.25 hydrate form is well-characterized, facilitating accurate stoichiometric reactions and reproducible outcomes.

Structure-Activity Relationship (SAR) Studies

Given the quantifiable differences in LogP, molecular weight, and boiling point relative to closely related analogues, this compound serves as a precise tool for probing the impact of the isobutyl substituent on biological activity and physicochemical properties in SAR investigations [2].

Agrochemical Discovery: Lipophilic Pyrazole Scaffolds

Pyrazole carboxylic acids are prevalent in agrochemical active ingredients. The increased lipophilicity imparted by the 3-isobutyl group may enhance plant uptake or soil mobility, making this compound a candidate for developing novel herbicides, fungicides, or insecticides [3].

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